molecular formula C3H3BrO2 B1268930 (E)-3-Bromoacrylic Acid CAS No. 6213-89-4

(E)-3-Bromoacrylic Acid

Cat. No.: B1268930
CAS No.: 6213-89-4
M. Wt: 150.96 g/mol
InChI Key: POAWTYXNXPEWCO-UPHRSURJSA-N
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Description

(E)-3-Bromoacrylic Acid is a useful research compound. Its molecular formula is C3H3BrO2 and its molecular weight is 150.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Trisubstituted Alkenes

(E)-3-Bromoacrylic acid and its derivatives are pivotal in synthesizing various trisubstituted alkenes. A study by Tago and Kogen (2000) demonstrates an efficient method for synthesizing (E)-alpha-bromoacrylates, which are crucial intermediates in this process. The research developed a stereoselective synthesis method for trisubstituted alkenes using Pd-catalyzed cross-coupling, highlighting the importance of this compound in complex chemical syntheses (Tago & Kogen, 2000).

Functionalization of Polyacrylamide Substrates

In cell mechanobiology research, polyacrylamide, a material often functionalized using acrylic acid derivatives, plays a significant role. A study by Poellmann and Wagoner Johnson (2013) optimized a method for activating polyacrylamide substrates for protein patterning. This technique used acrylic acid for functionalization, proving its utility in creating substrates with controlled geometric and mechanical properties, essential for studying cell behavior (Poellmann & Wagoner Johnson, 2013).

Diels-Alder Reactions and Synthesis of Organic Compounds

This compound derivatives are also instrumental in Diels-Alder reactions. Research by Li, Wang, and Andreas (2010) utilized ethyl α-bromoacrylate in Diels-Alder reactions with open-chain dienes. This process yielded significant products like ethyl 1,3-/1,4-cyclohexadienecarboxylates, illustrating the compound's application in organic synthesis and the creation of valuable chemical products (Li, Wang, & Andreas, 2010).

Bio-sensing and Environmental Applications

In 2019, Raghavan et al. developed a transcriptional sensor for detecting heterologous acrylic acid production in E. coli. This sensor was designed to facilitate rapid detection of acrylic acid, indicating its potential applications in bio-sensing and monitoring environmental pollutants (Raghavan et al., 2019).

Polymer Science and Material Engineering

This compound derivatives have applications in polymer science and material engineering. A study by Eren and Küsefoǧlu (2004) demonstrated the synthesis and polymerization of bromoacrylated plant oil triglycerides to create rigid, flame-retardant polymers. This research shows the compound's role in developing new materials with specific mechanical and thermal properties (Eren & Küsefoǧlu, 2004).

Properties

IUPAC Name

(E)-3-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAWTYXNXPEWCO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-89-4
Record name (2E)-3-Bromo-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6213-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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